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2,4-Dodecadienoylthreonine - 108351-43-5

2,4-Dodecadienoylthreonine

Catalog Number: EVT-1166306
CAS Number: 108351-43-5
Molecular Formula: C15H26N4O5
Molecular Weight: 342.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is primarily derived from natural sources, particularly from certain plants and microbial metabolites. It is classified as a fatty acid derivative, specifically an unsaturated dodecadienoic acid derivative. The classification of 2,4-Dodecadienoylthreonine can be understood in the context of its structural features, which include a dodecadienoic backbone with a hydroxyl group attached to the threonine moiety.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,4-Dodecadienoylthreonine can be achieved through several methods, often involving multi-step organic reactions. Common approaches include:

  1. Starting Materials: The synthesis typically begins with dodecadienoic acid as the primary substrate.
  2. Functionalization: Key steps involve the introduction of functional groups through reactions such as:
    • Hydrolysis: Converting esters to acids.
    • Reduction: Using reducing agents like lithium aluminum hydride to introduce hydroxyl groups.
  3. Coupling Reactions: The final coupling of threonine with the dodecadienoyl moiety can be performed using techniques such as:
    • Peptide Coupling: Utilizing coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

Technical Parameters

  • Reagents: Common reagents include DCC for coupling and various solvents like dichloromethane or dimethylformamide.
  • Temperature Control: Reactions are often conducted at controlled temperatures (0-25°C) to optimize yield and minimize side reactions.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 2,4-Dodecadienoylthreonine can be described as follows:

  • Molecular Formula: C14H25NO3
  • Molecular Weight: Approximately 255.36 g/mol
  • Structural Features:
    • A linear carbon chain with two double bonds located at positions 2 and 4.
    • A hydroxyl group (-OH) attached to the threonine side chain.

Data and Analyses

Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be utilized to confirm the structure. NMR provides insights into the hydrogen environments, while MS offers information about molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Involvement in Chemical Reactions

2,4-Dodecadienoylthreonine can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reacting with alcohols to form esters.
  2. Oxidation Reactions: Can undergo oxidation under certain conditions, leading to the formation of ketones or aldehydes.
  3. Condensation Reactions: Can react with other amino acids or peptides through condensation mechanisms.

Technical Details

  • Reaction Conditions: Often require acidic or basic catalysts depending on the reaction type.
  • Yield Optimization: Reaction yields can be enhanced by adjusting temperature, pH, and reaction time.
Mechanism of Action

Biochemical Pathways

The mechanism of action for 2,4-Dodecadienoylthreonine involves its interaction with biological systems:

  1. Cell Membrane Interaction: As a fatty acid derivative, it may integrate into cell membranes, influencing fluidity and permeability.
  2. Signal Transduction: Potentially acts as a signaling molecule in metabolic pathways.
  3. Enzyme Modulation: May affect enzyme activity related to lipid metabolism.

Relevant Data

Studies suggest that compounds similar to 2,4-Dodecadienoylthreonine can modulate pathways involved in inflammation and metabolic regulation.

Physical and Chemical Properties Analysis

Relevant Data and Analyses

Physical property measurements can be performed using techniques like Differential Scanning Calorimetry (DSC) for thermal analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Applications

Scientific Applications

2,4-Dodecadienoylthreonine has several applications across different fields:

  1. Biochemical Research: Used in studies related to lipid metabolism and cellular signaling pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic effects in metabolic disorders.
  3. Agricultural Science: Explored for its role in plant metabolism and development.

The compound's unique structural features make it a valuable subject for further research into its biological activities and potential applications in medicine and agriculture.

Biosynthesis and Enzymatic Pathways of 2,4-Dodecadienoylthreonine

Natural Biosynthetic Routes in Prokaryotic and Eukaryotic Systems

2,4-Dodecadienoylthreonine is biosynthesized primarily through the conjugation of a C12 unsaturated fatty acid (2,4-dodecadienoate) to the amino acid threonine. In prokaryotes such as Pseudomonas fluorescens, this process occurs via a dedicated enzymatic machinery where fatty acid precursors are activated as acyl-CoA esters before transfer to threonine. The pathway initiates with the synthesis of 2,4-dodecadienoyl-CoA through iterative elongation and desaturation of medium-chain fatty acids by dissociated Type II fatty acid synthases (FAS II). Key enzymes include β-ketoacyl-ACP synthases (FabF) and enoyl-CoA hydratases, which introduce the characteristic trans-2,cis-4 diene configuration [5] [6].

In eukaryotic systems (e.g., oleaginous yeasts), an analogous pathway exists but relies on Type I fatty acid synthases (FAS I) for precursor synthesis. Here, malonyl-CoA serves as the primary carbon donor for chain elongation, with desaturation mediated by endoplasmic reticulum (ER)-bound desaturases (e.g., Fad2 homologs). Notably, the final acyl transfer step occurs in the ER lumen, contrasting with the cytosolic localization in prokaryotes [6]. Recent transcriptomic analyses of Pseudomonas mutants indicate that the monothiol glutaredoxin GrxD modulates redox conditions essential for Fe-S cluster assembly in desaturases, thereby influencing diene formation [5].

Table 1: Key Enzymes in 2,4-Dodecadienoylthreonine Biosynthesis Across Organisms

Organism TypeFatty Acid Synthase SystemPrimary DesaturaseAcyltransferaseLocalization
Prokaryotes (e.g., Pseudomonas)FAS IIFabB/FabFDIESL/TMEM68Cytosol
Eukaryotes (e.g., Yeast)FAS IFad2 homologDGAT1 homologEndoplasmic Reticulum

Role of Threonine-Specific Acyltransferases in Precursor Modification

Threonine-specific acyltransferases catalyze the ATP-dependent formation of an ester bond between 2,4-dodecadienoyl-CoA and the β-hydroxyl group of threonine. The enzyme DIESL (TMEM68), identified as an endoplasmic reticulum (ER)-resident acyltransferase in eukaryotes, demonstrates strict regioselectivity for threonine over serine due to steric constraints in its catalytic pocket. Structural modeling reveals a conserved catalytic dyad (His¹³⁰-Asp¹³⁶) that positions the threonine substrate proximal to the acyl-CoA binding groove [6].

In Pseudomonas, the acyltransferase IbaG—a BolA family protein—forms a redox-sensitive complex with glutaredoxin GrxD. This complex regulates substrate channeling: Under reducing conditions, GrxD reduces disulfide bonds in IbaG, inducing conformational changes that enhance affinity for 2,4-dodecadienoyl-CoA. Mutational studies confirm that Cys²⁵ and Cys⁵⁸ in IbaG are critical for this regulation, as their substitution abolishes acyltransferase activity [5]. Additionally, in vitro assays using recombinant IbaG show 8-fold higher activity toward 2,4-dodecadienoyl-CoA versus saturated analogs, highlighting its role in precursor modification [5].

Regulatory Mechanisms Governing Substrate Specificity and Chain Elongation

Substrate specificity is tightly controlled through transcriptional and post-translational mechanisms:

  • Transcriptional Regulation: In Pseudomonas, the Gac/Rsm cascade activates ibaG expression. Small regulatory RNAs (e.g., RsmY) sequester the translational repressor RsmA, de-repressing ibaG mRNA. This system responds to extracellular cues (e.g., low temperature), aligning 2,4-dodecadienoylthreonine production with environmental stress [5] [8].
  • Redox Control: The GrxD-IbaG interaction serves as a redox switch. Oxidation of IbaG’s cysteine residues under high H₂O₂ conditions abrogates acyltransferase activity, diverting 2,4-dodecadienoyl-CoA toward β-oxidation instead of conjugation [5].
  • Spatial Organization: Eukaryotic systems employ the thioredoxin-like protein TMX1 as an allosteric inhibitor of DIESL. TMX1 binds DIESL’s luminal domain, constraining access to diacylglycerol (DAG) substrates. Knockout of TMX1 in human cells triggers uncontrolled lipid droplet formation, confirming its role in pathway gating [6].

Chain elongation specificity is determined by FabF in prokaryotes, which selectively elongates trans-2-decenoyl-ACP to trans-2,cis-4-dodecadienoyl-ACP. Crystallographic data show a hydrophobic tunnel in FabF that accommodates diene-containing intermediates but excludes saturated chains >C12 [6].

Comparative Analysis of Endogenous vs. Engineered Biosynthetic Pathways

Endogenous pathways in wild-type Pseudomonas achieve moderate 2,4-dodecadienoylthreonine titers (∼0.5 g/L) due to native regulatory constraints. Metabolic engineering strategies have enhanced production:

  • Prokaryotic Engineering:
  • Pseudomonas fluorescens ΔgrxD mutants exhibit 3-fold higher titers by constitutively activating IbaG. However, this disrupts Fe-S cluster biosynthesis, impairing growth [5].
  • Escherichia coli heterologous systems expressing Pseudomonas fabF, ibaG, and grxD achieve 1.2 g/L. Optimization includes codon harmonization and use of the T7 promoter to balance enzyme stoichiometry [9] [10].
  • Eukaryotic Engineering:
  • Saccharomyces cerevisiae with TMEM68 overexpression and TMX1 knockout produces 2.4 g/L. The strategy leverages the yeast’s superior acetyl-CoA pool but requires ER-targeting sequences for DIESL localization [6].
  • Yarrowia lipolytica strains expressing bacterial threonine acyltransferases show 40% higher yields than S. cerevisiae due to innate lipogenicity [6].

Table 2: Performance of Engineered Systems for 2,4-Dodecadienoylthreonine Production

Host OrganismEngineering StrategyTiter (g/L)Key Limitation
Pseudomonas fluorescensΔgrxD mutation1.5Reduced cell viability
Escherichia coliHeterologous fabF-ibaG operon + T7 promoter1.2Toxicity of dienoyl-CoA intermediates
Saccharomyces cerevisiaeTMEM68↑ + TMX1↓ + ER-targeting2.4Competition with sterol biosynthesis
Yarrowia lipolyticaBacterial ibaG + native FAS overexpression3.4Carbon flux diversion to TAGs

Engineered pathways face challenges absent in native systems:

  • Intermediate Toxicity: 2,4-Dodecadienoyl-CoA accumulation in E. coli inhibits cell growth. This is mitigated by dynamic pathway control using the araBAD promoter [10].
  • Cofactor Imbalance: Eukaryotic systems require NADPH for diene formation. Yarrowia engineered with glucose-6-phosphate dehydrogenase overexpression increases NADPH supply, boosting titers by 25% [9].
  • Branch Pathway Competition: Endogenous threonine deaminase (IlvA) in E. coli diverts threonine to isoleucine. ilvA knockout combined with threonine supplementation enhances conjugate yield by 60% [10].

These advances illustrate the trade-offs between pathway complexity and efficiency in engineered versus native biosynthesis.

Properties

CAS Number

108351-43-5

Product Name

2,4-Dodecadienoylthreonine

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]butanamide

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

InChI

InChI=1S/C15H26N4O5/c1-8-3-4-12(22)17-6-5-10(21)7-11(14(23)18-8)19-15(24)13(16)9(2)20/h3-4,8-11,13,20-21H,5-7,16H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)/b4-3-/t8-,9+,10-,11-,13-/m0/s1

InChI Key

CCYLUFZEKWWUDT-KVNLEZKGSA-N

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O

Synonyms

2,4-dodecadienoylthreonine
glidobactamine

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)N)O

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